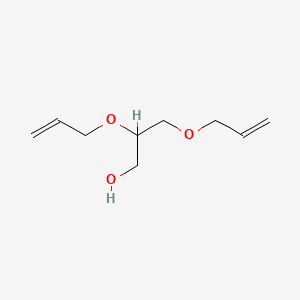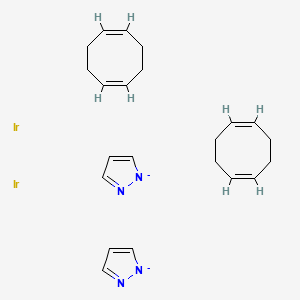
(1Z,5Z)-cycloocta-1,5-diene;iridium;pyrazol-2-ide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound (1Z,5Z)-cycloocta-1,5-diene;iridium;pyrazol-2-ide is a coordination complex that involves a cyclooctadiene ligand, iridium metal, and a pyrazol-2-ide ligand. This compound is of significant interest in the field of organometallic chemistry due to its unique structural and chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1Z,5Z)-cycloocta-1,5-diene;iridium;pyrazol-2-ide typically involves the coordination of iridium with the cyclooctadiene and pyrazol-2-ide ligands. One common method involves the reaction of iridium chloride with (1Z,5Z)-cycloocta-1,5-diene in the presence of a base, followed by the addition of pyrazol-2-ide. The reaction is usually carried out under an inert atmosphere to prevent oxidation and at elevated temperatures to facilitate the coordination process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, involving precise control of reaction conditions such as temperature, pressure, and the use of high-purity reagents.
化学反応の分析
Types of Reactions
(1Z,5Z)-cycloocta-1,5-diene;iridium;pyrazol-2-ide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state complexes.
Reduction: It can be reduced to form lower oxidation state complexes.
Substitution: Ligands in the complex can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation reactions, reducing agents like sodium borohydride for reduction reactions, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield iridium(III) complexes, while substitution reactions can produce a variety of new coordination complexes with different ligands.
科学的研究の応用
Chemistry
In chemistry, (1Z,5Z)-cycloocta-1,5-diene;iridium;pyrazol-2-ide is used as a catalyst in various organic reactions, including hydrogenation and hydroformylation. Its unique coordination environment allows for selective activation of substrates, making it valuable in synthetic chemistry .
Biology and Medicine
Its ability to coordinate with various biological molecules makes it a candidate for drug delivery systems and as a probe for studying biological processes .
Industry
In industry, this compound is used in the production of fine chemicals and pharmaceuticals. Its catalytic properties are exploited in various industrial processes to improve efficiency and selectivity .
作用機序
The mechanism by which (1Z,5Z)-cycloocta-1,5-diene;iridium;pyrazol-2-ide exerts its effects involves the coordination of the iridium center with substrates, facilitating various chemical transformations. The molecular targets and pathways involved depend on the specific application. For example, in catalytic reactions, the iridium center activates substrates through coordination, enabling reactions such as hydrogenation and hydroformylation .
類似化合物との比較
Similar Compounds
(1Z,5Z)-cycloocta-1,5-diene;rhodium;pyrazol-2-ide: Similar in structure but involves rhodium instead of iridium.
(1Z,5Z)-cycloocta-1,5-diene;palladium;pyrazol-2-ide: Similar in structure but involves palladium instead of iridium.
Uniqueness
The uniqueness of (1Z,5Z)-cycloocta-1,5-diene;iridium;pyrazol-2-ide lies in its iridium center, which provides distinct catalytic properties compared to rhodium and palladium complexes. Iridium complexes are known for their high stability and ability to facilitate a wide range of chemical reactions, making them valuable in both research and industrial applications .
特性
分子式 |
C22H30Ir2N4-2 |
|---|---|
分子量 |
734.9 g/mol |
IUPAC名 |
(1Z,5Z)-cycloocta-1,5-diene;iridium;pyrazol-2-ide |
InChI |
InChI=1S/2C8H12.2C3H3N2.2Ir/c2*1-2-4-6-8-7-5-3-1;2*1-2-4-5-3-1;;/h2*1-2,7-8H,3-6H2;2*1-3H;;/q;;2*-1;;/b2*2-1-,8-7-;;;; |
InChIキー |
IMIYMGSVYDNQNH-MIXQCLKLSA-N |
異性体SMILES |
C1/C=C\CC/C=C\C1.C1/C=C\CC/C=C\C1.C1=C[N-]N=C1.C1=C[N-]N=C1.[Ir].[Ir] |
正規SMILES |
C1CC=CCCC=C1.C1CC=CCCC=C1.C1=C[N-]N=C1.C1=C[N-]N=C1.[Ir].[Ir] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![heptacyclo[18.7.0.02,10.03,8.011,19.012,17.021,26]heptacosa-1,3,5,7,10,12,14,16,19,21,23,25-dodecaene-5,6,14,15,23,24-hexol](/img/structure/B13790793.png)

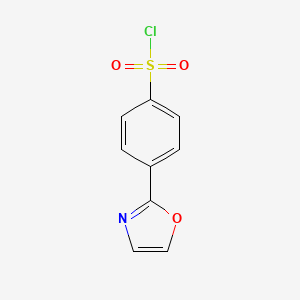
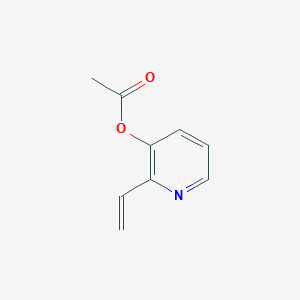
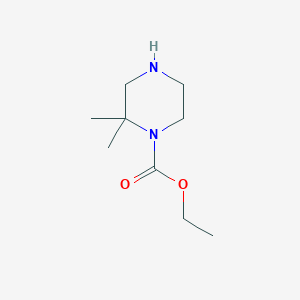
![[7-(4-Aminophenyl)-4-nitro-1-oxo-3,7-dihydro-2,1,3-benzoxadiazol-1-ium-6-ylidene]-dioxidoazanium](/img/structure/B13790819.png)
![Butanoic acid,2-ethyl-2-methyl-,1,2,3,7,8,8a-hexahydro-3,7-dimethyl-8-[2-(tetrahydro-4-hydroxy-6-oxo-2H-pyran-2-yl)ethyl]-1-naphthalenylester,[1s-[1a,3a,7b,8b(2s*,4s*),8ab]]-(9ci)](/img/structure/B13790821.png)
![2-Naphthalenecarboxylic acid, 3-methoxy-, 1-[(3-methoxy-2-naphthalenyl)carbonyl]hydrazide](/img/structure/B13790836.png)
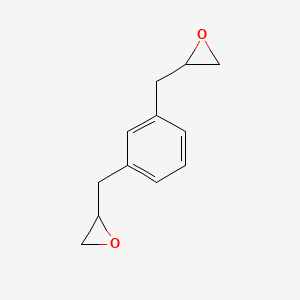
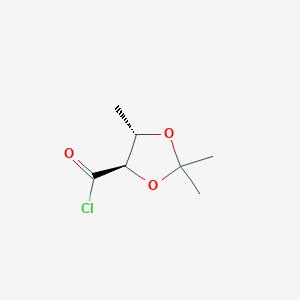
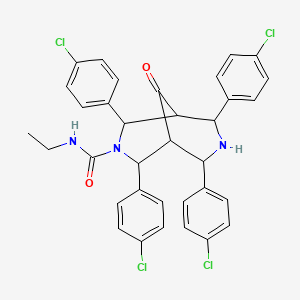

![N-(3-{[3-(Aminooxy)propyl]amino}propyl)acetamide](/img/structure/B13790867.png)
